AZD7325
Description
Significance of GABAergic System Modulation in Neurological and Psychiatric Research
Gamma-aminobutyric acid (GABA) serves as the primary inhibitory neurotransmitter within the central nervous system (CNS), working in concert with the excitatory neurotransmitter glutamate (B1630785) to maintain neuronal homeostasis. scielo.org.mxpsychiatrist.comnih.govclevelandclinic.orgnih.govmdpi.com A disruption in this delicate balance is strongly associated with the pathophysiology of numerous neurological and psychiatric conditions. These include, but are not limited to, anxiety disorders, depression, epilepsy, schizophrenia, autism spectrum disorder (ASD), and sleep disturbances. scielo.org.mxpsychiatrist.comnih.govclevelandclinic.orgnih.govmdpi.comscientificelectronicarchives.orgdovepress.comscielo.org.mx Consequently, a significant focus of pharmacological research involves modulating the GABAergic system to regulate neurotransmitter release, receptor binding, or reuptake as a therapeutic approach. scielo.org.mx
Historical Context of Gamma-aminobutyric Acid Type A (GABA-A) Receptor Modulators
The discovery of GABA in the brain in 1950, and its subsequent recognition as an inhibitory neurotransmitter in 1967, marked a pivotal moment in neuropharmacology. nih.gov Early efforts to modulate GABA-A receptors led to the development of compounds such as barbiturates, with the first psychoactive derivative, barbital, marketed in 1903. wikipedia.org Benzodiazepines, discovered in 1955, later largely superseded barbiturates due to their more favorable therapeutic index. wikipedia.org Classic benzodiazepines, including diazepam and alprazolam, function as positive allosteric modulators (PAMs) of GABA-A receptors, thereby enhancing GABA's inherent inhibitory effects. wikipedia.org However, the broad, non-selective action of these early GABA-A receptor modulators often resulted in undesirable side effects, such as sedation, motor impairment, and the potential for addiction and tolerance. scielo.org.mxwikipedia.orgwikipedia.orgdovepress.compatsnap.comhra.nhs.ukaesnet.org
Rationale for Subtype-Selective GABA-A Receptor Research
GABA-A receptors exhibit considerable structural heterogeneity, being assembled from a diverse array of subunit combinations (e.g., alpha (α), beta (β), gamma (γ), delta (δ) subunits). These specific subunit compositions dictate the receptor's pharmacological properties, anatomical distribution within the brain, and precise cellular localization. dovepress.comwikipedia.orgdovepress.comfrontiersin.orgnih.govcardiff.ac.ukfrontiersin.org Crucially, different GABA-A receptor subtypes mediate distinct physiological and behavioral outcomes. For example, GABA-A receptors containing the α1 subunit are primarily associated with sedative effects, while those containing α2 and α3 subunits are linked to anxiolytic and anticonvulsant actions. wikipedia.orgdovepress.comhra.nhs.ukaesnet.orgfrontiersin.orgnih.govresearchgate.netnih.gov This understanding has provided a strong rationale for pursuing subtype-selective GABA-A receptor research. The goal is to develop novel compounds that can selectively target specific receptor subtypes, thereby separating desired therapeutic benefits, such as anxiolysis or seizure control, from unwanted side effects like sedation, cognitive impairment, or addictive potential. dovepress.comwikipedia.orgdovepress.comhra.nhs.ukaesnet.orgfrontiersin.orgcardiff.ac.ukfrontiersin.orgresearchgate.netnih.govpatsnap.com
Overview of AZD-7325 as a Research Compound (also known as BAER-101)
AZD-7325, also identified as BAER-101, is a small molecule compound recognized as a high-affinity, selective modulator of the GABA-A receptor system. nih.govcaymanchem.comozmosi.com It functions as a potent and orally active partial selective positive allosteric modulator (PAM) specifically at GABA-A receptors containing α2 and α3 subunits. patsnap.comnih.govcaymanchem.commedchemexpress.comarctomsci.comselleckchem.com AZD-7325 demonstrates high binding affinity for GABA-Aα1, α2, and α3 receptor subtypes, with reported Ki values of 0.5 nM, 0.3 nM, and 1.3 nM, respectively. medchemexpress.comarctomsci.com Its affinity for the GABA-Aα5 subtype is considerably lower, with a Ki of 230 nM. medchemexpress.comarctomsci.com The compound exhibits less antagonistic efficacy at the α1 and α5 receptor subtypes. medchemexpress.comarctomsci.comselleckchem.com Chemically, AZD-7325 is known as 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide. caymanchem.com Its molecular structure incorporates a cinnoline (B1195905) ring system, a fluorine and methoxy (B1213986) group attached to a phenyl ring, and a propyl group linked to a nitrogen atom. ontosight.ai The sulfate (B86663) salt form, AZD-7325 hydrogen sulfate, is frequently utilized to enhance its solubility and stability for research and development purposes. ontosight.ai
Table 1: AZD-7325 Binding Affinities (Ki values)
| GABA-A Receptor Subtype | Ki (nM) |
| α1 | 0.5 |
| α2 | 0.3 |
| α3 | 1.3 |
| α5 | 230 |
Current Research Status and Developmental Trajectory
AZD-7325 has undergone extensive investigation, with administration to over 700 healthy human volunteers and patients, demonstrating a generally favorable safety and tolerability profile. patsnap.comhra.nhs.uk The compound has reached Phase 2 development for several indications, including Generalized Anxiety Disorder (GAD) and Autism Spectrum Disorder (ASD). patsnap.comnih.govozmosi.comastrazenecaclinicaltrials.com Additionally, it has been evaluated in Phase 1 trials for conditions such as Fragile X Syndrome, insomnia, sensation disorders, various brain diseases, epilepsy, and movement disorders. ozmosi.com
Notable completed clinical trials include a Phase 2 study for GAD with 725 participants astrazenecaclinicaltrials.com, and Phase 1 studies for Fragile X Syndrome patsnap.comozmosi.comfraxa.org and ASD ozmosi.commarcus.org. Preclinical studies have highlighted AZD-7325's potential in the investigation of anxiety and Dravet syndrome. medchemexpress.comarctomsci.comcureepilepsy.org Specifically, research has shown its seizure-protective effects in mouse models of Dravet syndrome and its ability to fully suppress spontaneous cortical spike-wave discharges in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, notably without inducing sedative effects. patsnap.commedchemexpress.comarctomsci.comcureepilepsy.org As of current reporting, AZD-7325 remains in an experimental phase and has not received approval from the U.S. Food and Drug Administration (FDA). ozmosi.commarcus.org Its initial development was undertaken by AstraZeneca Pharmaceuticals Co. Ltd., with Avenue Therapeutics, Inc. also involved in its ongoing research. patsnap.comozmosi.com
Table 2: AZD-7325 Clinical Trial Status
| Indication | Highest Phase | Status | Number of Participants (if available) |
| Generalized Anxiety Disorder (GAD) | Phase 2 | Completed | 725 |
| Autism Spectrum Disorder (ASD) | Phase 2 | Completed | Not specified for Phase 2, but tested in adults with ASD marcus.org |
| Fragile X Syndrome | Phase 1 | Completed | Not specified |
| Insomnia | Phase 1 | Completed | Not specified |
| Sensation Disorders | Phase 1 | Completed | Not specified |
| Brain Diseases | Phase 1 | Completed | Not specified |
| Epilepsy | Phase 1 | Completed | Not specified |
| Movement Disorders | Phase 1 | Completed | Not specified |
| Healthy Volunteers | Phase 1 | Completed | Over 700 (across all indications) patsnap.comhra.nhs.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-3-10-22-19(25)18-16(21)12-7-4-6-11(17(12)23-24-18)15-13(20)8-5-9-14(15)26-2/h4-9H,3,10H2,1-2H3,(H2,21,23)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDURMHFWXCKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC=C3F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942437-37-8 | |
| Record name | AZD-7325 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942437378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-7325 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13994 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-7325 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM216XOUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Azd 7325
Mechanism of Action as a GABA-A Receptor Modulator
AZD-7325 exerts its pharmacological effects by selectively modulating GABA-A receptors, which are ligand-gated ion channels responsible for mediating fast inhibitory synaptic transmission in the central nervous system. nih.govbiorxiv.orgwikipedia.org Its subunit selectivity is crucial to its distinct profile. researchgate.netnih.govnih.gov
AZD-7325 acts as a potent and orally active partial selective positive allosteric modulator (PAM) of GABA-A receptors containing alpha-2 (α2) and alpha-3 (α3) subunits. medchemexpress.comcenmed.comebi.ac.ukcaymanchem.comselleckchem.com This positive allosteric modulation means that when AZD-7325 binds to these receptor subtypes, it enhances the effect of the endogenous neurotransmitter GABA, increasing the frequency of chloride channel opening. wikipedia.org This selective potentiation of α2- and α3-containing GABA-A receptors is associated with anxiolytic-like effects. researchgate.netnih.govwikipedia.org Specifically, AZD-7325 produces approximately 15% of the maximal diazepam response at α2β3γ2 or α3β3γ2 subunits. researchgate.netnih.gov
In contrast to its modulatory action on α2 and α3 subunits, AZD-7325 demonstrates neutral antagonism at GABA-A receptors containing the alpha-1 (α1) subunit. nih.govcaymanchem.combiomol.com A neutral antagonist binds to the receptor but does not elicit a functional response itself; instead, it blocks the action of other modulators at that site. core.ac.uk The α1 subunit is primarily associated with the sedative effects of benzodiazepines, and the neutral antagonism at this subunit contributes to AZD-7325's profile of reduced sedation. nih.govwikipedia.orgresearchgate.net
AZD-7325 exhibits reduced efficacy or low affinity at GABA-A receptors containing the alpha-5 (α5) subunit. medchemexpress.comnih.govnih.govselleckchem.com Its efficacy at α5 subunits is reported to be around 8% compared to the maximal diazepam response. researchgate.net The α5 subunit is implicated in cognitive functions, and the low efficacy at this subtype is thought to contribute to AZD-7325 having minimal cognitive impairment. nih.govwikipedia.org
The distinct subunit selectivity of AZD-7325—positive allosteric modulation of α2 and α3, neutral antagonism at α1, and low efficacy at α5—is a key feature in its research and development. This profile was designed to achieve anxiolytic effects while minimizing common benzodiazepine-like side effects such as sedation, motor impairment, and cognitive deficits. researchgate.netnih.govnih.govscientificliterature.org Studies have shown that AZD-7325 can achieve high GABA-A receptor occupancy in the human brain without causing clear sedation or cognitive impairment. researchgate.netnih.gov This selective modulation suggests a potential for a more targeted therapeutic approach, particularly in conditions where α2/α3 potentiation is beneficial without the broader central nervous system depression associated with non-selective agents. researchgate.netnih.govnih.govwikipedia.org
Binding Affinity and Potency Across GABA-A Receptor Subtypes (Ki values)
AZD-7325 demonstrates high binding affinity for α1, α2, and α3 subunits, with significantly lower affinity for the α5 subunit. researchgate.netmedchemexpress.comnih.govmit.edu The reported Ki values highlight its potent interaction with these receptor subtypes.
Table 1: Binding Affinity (Ki values) of AZD-7325 for GABA-A Receptor Subunits
| GABA-A Receptor Subunit | Ki (nM) | Source |
| α1 | 0.5 | researchgate.netmedchemexpress.com |
| α2 | 0.3, 0.309 | researchgate.netmedchemexpress.comcaymanchem.comselleckchem.com |
| α3 | 1.3 | researchgate.netmedchemexpress.comselleckchem.com |
| α5 | 230 | researchgate.netmedchemexpress.commit.edu |
Note: Ki values may vary slightly across different studies due to experimental conditions.
Influence on Inhibitory Synaptic Currents
AZD-7325 has been shown to modulate inhibitory synaptic currents. In studies, AZD-7325 application prolonged the decay time of miniature inhibitory postsynaptic currents (mIPSCs) in hippocampal CA1 neurons, indicating an enhancement of GABAergic transmission. nih.govbiorxiv.org This potentiation of inhibitory responses is particularly observed at perisomatic synapses, which are rich in α2 subunit-containing GABA-A receptors. nih.govnih.govbiorxiv.org The compound did not significantly affect the amplitude, frequency, or rise time of mIPSCs, suggesting its primary action is on the kinetics of the GABAergic current rather than the number or initial strength of synaptic events. nih.govbiorxiv.org This effect was more pronounced in seizure-resistant mouse strains, correlating with higher α2 subunit expression. nih.govnih.govyoutube.com
Preclinical Research and Investigational Models
In Vitro Studies
AZD-7325 functions as a potent and orally active partial selective positive allosteric modulator (PAM) of GABAAα2 and Aα3 receptors. It demonstrates high binding affinity at GABAAα1, α2, and α3 receptor subtypes, with reported Ki values of 0.5 nM, 0.3 nM, and 1.3 nM, respectively. medchemexpress.comarctomsci.com In contrast, it exhibits lower binding affinity at the GABAAα5 receptor, with a Ki of 230 nM. medchemexpress.comarctomsci.com The compound shows less antagonistic efficacy at the Aα1 and Aα5 receptor subtypes. medchemexpress.comarctomsci.comselleckchem.com
Specifically, AZD-7325 exerts neutral antagonism at the α1-subunit and partial efficacy at the α2,3-subunits over the α5-subunit, with its efficacy compared to maximal diazepam response being approximately 18% for α2 and 15% for α3, versus 8% for α5. nih.gov In heterologous expression systems, the functional GABAA receptors necessitate a combination of alpha, beta, and gamma subunit variants, where the gamma 2-subunit is crucial for conferring a classical benzodiazepine (B76468) binding site. researchgate.net AZD7325 has been shown to preferentially potentiate hippocampal inhibitory responses at synapses located proximally to the soma of CA1 neurons. researchgate.netnih.govnih.gov
Table 1: AZD-7325 Binding Affinity (Ki) at GABAA Receptor Subtypes
| GABA | K |
| α1 | 0.5 |
| α2 | 0.3 |
| α3 | 1.3 |
| α5 | 230 |
In in vitro studies using cultured human hepatocytes, AZD-7325 has been identified as a moderate inducer of cytochrome P450 1A2 (CYP1A2) and a potent inducer of cytochrome P450 3A4 (CYP3A4). medchemexpress.comarctomsci.comnih.govnih.govcenmed.com
When human hepatocytes from donors HH210, HH215, and HH216 were treated with this compound (0-10 µM) once daily for three consecutive days, a maximal CYP1A2 mRNA expression was observed, showing 3.2-fold, 2.1-fold, and 2.5-fold increases, respectively. medchemexpress.comarctomsci.com Furthermore, treatment with this compound also led to an increase in CYP1A2 and CYP3A4 protein expression in human hepatocytes from donor HH210. medchemexpress.comarctomsci.com The highest in vitro induction responses for CYP1A2 were in the range of 17.9% to 54.9% of the positive control responses, while for CYP3A4, they ranged from 76.9% to 85.7% of the positive control responses, particularly at concentrations of 1 or 10 µM. nih.govnih.gov
Table 2: AZD-7325 In Vitro Enzyme Induction in Human Hepatocytes
| Enzyme | Induction Type | Maximal mRNA Expression (Fold-Change) | Maximal Induction Response (% of Positive Control) |
| CYP1A2 | Moderate | 2.1 - 3.2 (Donors HH210, HH215, HH216) medchemexpress.comarctomsci.com | 17.9% - 54.9% nih.govnih.gov |
| CYP3A4 | Potent | Not specified for mRNA, protein expression observed medchemexpress.comarctomsci.com | 76.9% - 85.7% nih.govnih.gov |
In Vivo Animal Models
This compound has demonstrated anticonvulsant effects in various animal models of epilepsy. nih.gov Its mechanism of action involves positive allosteric modulation, specifically targeting GABAA receptors containing α2/α3 subunits. nih.gov
This compound exhibits a seizure-protective effect in mouse models of Dravet syndrome, particularly in Scn1a+/- mice. researchgate.netnih.govnih.govnih.govcureepilepsy.orgdravetsyndromenews.com Research indicates that the severity of seizures in Scn1a+/- mice shows a marked strain dependence, which correlates with the expression of the GABAA receptor α2 subunit. researchgate.netnih.govnih.gov
The modulatory effect of this compound on synaptic responses was more pronounced in mice of the 129S6/SvEvTac background strain, which are known to be seizure-resistant and express higher levels of α2 GABAA receptor subunits, compared to the seizure-prone C57BL/6J strain. researchgate.netnih.govnih.govdravetsyndromenews.com this compound specifically potentiates inhibitory postsynaptic currents (IPSCs) in perisomatic synapses. researchgate.netnih.govnih.gov Furthermore, the application of this compound prolonged the decay time of miniature IPSCs (mIPSCs) in Scn1a+/- mice, with a more significant modulation observed in the seizure-resistant 129.Scn1a+/- strain than in the seizure-susceptible F1.Scn1a+/- strain. nih.gov
In Scn1a+/- mice, treatment with this compound effectively elevated the temperature threshold required to induce hyperthermia-induced seizures. arctomsci.comresearchgate.netnih.govnih.govnih.govcureepilepsy.orgdravetsyndromenews.com This seizure-protective effect was consistently observed across all three tested doses of this compound: 10 mg/kg, 17.8 mg/kg, and 31.6 mg/kg. medchemexpress.comarctomsci.comnih.govcureepilepsy.orgdravetsyndromenews.com
The median seizure thresholds in the treatment groups were notably higher than that of the vehicle group. For the 10 mg/kg dose, the median threshold was 42.8°C; for 17.8 mg/kg, it was 43.3°C; and for 31.6 mg/kg, it reached 43.4°C. This compares to a median threshold of 42.2°C in the vehicle-treated group. medchemexpress.comarctomsci.com Importantly, this protective effect was achieved without apparent sedative side effects. medchemexpress.comarctomsci.comresearchgate.netnih.govnih.govcureepilepsy.orgdravetsyndromenews.com
Table 3: Effect of AZD-7325 on Hyperthermia-Induced Seizure Thresholds in F1.Scn1a+/- Mice
| Treatment Group | Median Seizure Threshold (°C) |
| Vehicle | 42.2 medchemexpress.comarctomsci.com |
| AZD-7325 (10 mg/kg) | 42.8 medchemexpress.comarctomsci.com |
| AZD-7325 (17.8 mg/kg) | 43.3 medchemexpress.comarctomsci.com |
| AZD-7325 (31.6 mg/kg) | 43.4 medchemexpress.comarctomsci.com |
Clinical Research Paradigms
Pharmacodynamic Studies in Human Subjects
Central Nervous System (CNS) Effects Profilingnih.gov
Clinical research has sought to characterize the CNS effects of AZD-7325, often in comparison to a placebo and a traditional benzodiazepine (B76468) like lorazepam, to understand its unique pharmacological signature. nih.gov
In studies evaluating cognitive performance, AZD-7325 has shown a favorable profile. Unlike lorazepam, which induced statistically significant impairments across several cognitive tests, AZD-7325 did not demonstrate significant effects on any individual CogState variable when compared with a placebo. nih.gov For instance, lorazepam was shown to significantly slow reaction times and reduce response accuracy in specific learning tasks, effects that were not observed with AZD-7325. nih.gov
| Parameter | Placebo | AZD-7325 | Lorazepam |
|---|---|---|---|
| Reaction Time (Detection Task) | No significant effect | No statistically significant effect nih.gov | Significant impairment nih.gov |
| Reaction Time (Identification Task) | No significant effect | No statistically significant effect nih.gov | Significant impairment nih.gov |
| Response Accuracy (One Card Learning) | No significant effect | No statistically significant effect nih.gov | Significant impairment nih.gov |
The assessment of neurophysiological functions, such as eye movements, further differentiates AZD-7325 from non-selective benzodiazepines. Research found that AZD-7325 did not produce statistically significant effects on Saccadic Peak Velocity (SPV) or smooth pursuit. nih.gov In stark contrast, lorazepam induced robust and significant alterations in these measures compared to both placebo and AZD-7325. nih.gov
| Parameter | Placebo | AZD-7325 | Lorazepam |
|---|---|---|---|
| Saccadic Peak Velocity (SPV) | No significant effect | No statistically significant effect nih.gov | Robust and significant effect nih.gov |
| Smooth Pursuit | No significant effect | No statistically significant effect nih.gov | Robust and significant effect nih.gov |
In the domain of psychomotor function, AZD-7325 was evaluated for its impact on postural stability. The effects of the compound on body sway failed to reach statistical significance when compared to placebo. nih.gov This contrasts with the effects of lorazepam, which produced significant effects on this measure of postural balance. nih.gov
The subjective effects of AZD-7325 were assessed using Visual Analogue Scales (VAS). A trend toward a minor and brief increase was noted on the VAS for "feeling high," though this did not reach statistical significance. nih.gov Furthermore, there were no significant alterations in subjective alertness or internal and external perceptions. nih.gov Lorazepam, conversely, induced robust subjective effects. nih.gov
Analysis of brain electrical activity via electroencephalography (EEG) revealed a distinct profile for AZD-7325. The only statistically significant effect observed was a reduction in power in the delta (2–4 Hz) and theta (4–7.5 Hz) frequency bands within the frontal-central area of the brain. nih.gov This EEG signature is notably different from the characteristic profile of benzodiazepines like lorazepam, which was associated with increased power in delta, beta (13.5–35 Hz), and gamma (35–48 Hz) bands, alongside reductions in theta and alpha (7.5–13.5 Hz) bands. nih.gov
| EEG Frequency Band | AZD-7325 Effect | Lorazepam Effect |
|---|---|---|
| Delta (δ) | Power Reduction nih.gov | Power Increase nih.gov |
| Theta (θ) | Power Reduction nih.gov | Power Reduction nih.gov |
| Alpha (α) | No significant effect nih.gov | Power Reduction nih.gov |
| Beta (β) | No significant effect nih.gov | Power Increase nih.gov |
| Gamma (γ) | No significant effect nih.gov | Power Increase nih.gov |
Effects on Cutaneous Sensation and Manual Dexterity
Clinical investigations into AZD-7325 have explored its effects on the central nervous system, including sensory and motor functions. One area of study has been its impact on cutaneous sensation. medpath.com In contrast to these direct investigations, broader research has shown that cutaneous anesthesia of the forearm, induced by other agents, can lead to improved spatial acuity and manual dexterity of the hand on the same side. nih.gov The neurophysiological basis for this phenomenon is thought to involve an increase in intracortical inhibition, which may enhance the precision of voluntary movements. nih.gov While AZD-7325 has been evaluated for its effects on cutaneous sensation, its specific influence on manual dexterity in a similar paradigm has been a subject of targeted clinical trials. medpath.comveeva.com
Pharmacokinetic Studies in Human Subjects
The pharmacokinetic profile of AZD-7325 has been characterized in human subjects, detailing its absorption, dose-response relationship, variability, and metabolic fate.
Following oral administration, AZD-7325 is rapidly absorbed. nih.gov In a study with healthy male participants, the time to reach maximum plasma concentration (Tmax) was relatively short. The median Tmax was observed at 1.75 hours for a 2 mg dose and 2.0 hours for a 10 mg dose. nih.gov
Studies have shown that the exposure to AZD-7325 increases with higher doses. An analysis of single oral doses of 2 mg and 10 mg demonstrates a greater than proportional increase in key pharmacokinetic parameters. While the dose increased five-fold, the mean peak plasma concentration (Cmax) increased by a factor of approximately 4.75, and the area under the concentration-time curve (AUC) increased by a factor of approximately 5. nih.gov
Considerable variability in pharmacokinetic parameters has been observed among individuals. For a 2 mg dose, the mean Cmax was 14.2 ng/mL with a standard deviation (SD) of 5.36, and the mean AUC was 51.9 ng·h/mL with an SD of 18.9. nih.gov At a 10 mg dose, the mean Cmax was 67.4 ng/mL with an SD of 33.5, and the mean AUC was 259 ng·h/mL with an SD of 77.6. nih.gov
Below is an interactive table summarizing the pharmacokinetic parameters of AZD-7325.
| Dose | Parameter | Mean | Standard Deviation (SD) |
| 2 mg | Cmax (ng/mL) | 14.2 | 5.36 |
| AUC(0,t) (ng·h/mL) | 51.9 | 18.9 | |
| Tmax (h) | 1.75 (median) | N/A | |
| 10 mg | Cmax (ng/mL) | 67.4 | 33.5 |
| AUC(0,t) (ng·h/mL) | 259 | 77.6 | |
| Tmax (h) | 2.0 (median) | N/A |
Data sourced from a clinical study in healthy male participants. nih.gov
Upon repeated administration, AZD-7325 reaches a steady state in the plasma. In a clinical study involving multiple doses, a 10 mg daily dose of AZD-7325 resulted in a peak plasma concentration (Cmax) of 0.2 µM at steady-state. nih.gov The achievement of steady-state is also crucial for the characterization of its metabolites, which can accumulate with repeated dosing. nih.govresearchgate.net
The metabolism of AZD-7325 is complex, leading to the formation of numerous metabolites. nih.gov Three notable metabolites—M9, M10, and M42—have been identified as significant components of its metabolic profile, particularly after multiple doses. nih.govresearchgate.net
After a single dose of AZD-7325, these metabolites are either absent or present in minor quantities in plasma. nih.govresearchgate.net However, with repeated administration, M9, M10, and M42 become major metabolites. nih.govresearchgate.net These metabolites are characterized as late-occurring and long-circulating, remaining detectable in human plasma for more than 48 hours after the cessation of a seven-day dosing regimen. nih.gov
The formation of these metabolites involves a unique metabolic pathway. An initial cyclization and aromatization process transforms AZD-7325 into the tricyclic core of M9. nih.govresearchgate.net Subsequent oxidative metabolism of M9 leads to the formation of M10 through O-demethylation and M42 through hydroxylation. nih.govresearchgate.net The identification of these metabolites was aided by studies using radiolabeled [¹⁴C]AZD-7325. nih.gov In total, about 12 major nonconjugate metabolites of AZD-7325 have been observed in human plasma at steady state. nih.govresearchgate.net
Biomarker Research in Human Clinical Trials
GABA-A Receptor Occupancy via Positron Emission Tomography (PET)
Positron Emission Tomography (PET) studies have been fundamental in confirming that AZD-7325 engages its target, the GABA-A receptors, in the human brain. medpath.com In two separate studies involving 12 healthy subjects, researchers used high-resolution research tomography (HRRT) with the radioligand [¹¹C]flumazenil to measure receptor occupancy at baseline and after single oral doses of AZD-7325. nih.govnih.govresearchgate.net
The results demonstrated a clear dose-dependent and saturable reduction in [¹¹C]flumazenil binding, confirming that AZD-7325 effectively occupies GABA-A receptors. nih.govnih.govresearchgate.net A key finding from these studies was that high levels of receptor occupancy, up to 80%, could be achieved without inducing the sedation or cognitive impairment typically associated with non-selective GABA-A modulators. researchgate.net The relationship between the plasma concentration of AZD-7325 and receptor occupancy was described by a hyperbolic function, allowing for the estimation of the plasma concentration required for 50% receptor occupancy (Ki,plasma), which was determined to be 15 nmol/L. nih.govnih.govresearchgate.net
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Technique | Imaging method used to quantify receptor occupancy. | Positron Emission Tomography (PET) | nih.govnih.gov |
| Radioligand | Radioactive tracer that binds to GABA-A receptors. | [¹¹C]flumazenil | nih.govnih.govresearchgate.net |
| Key Finding | Relationship between drug administration and receptor binding. | Dose-dependent, saturable receptor occupancy | nih.govnih.govresearchgate.net |
| Ki,plasma | Plasma concentration needed for 50% receptor occupancy. | 15 nmol/L | nih.govnih.govresearchgate.net |
| Maximum Occupancy Effect | Clinical effect observed at high receptor occupancy levels. | No significant sedation or cognitive impairment | nih.govresearchgate.netresearchgate.net |
Neurophysiological Biomarkers (e.g., SPV, EEG)
To assess the functional consequences of GABA-A receptor modulation, researchers have employed a battery of neurophysiological biomarkers. Key among these are saccadic peak velocity (SPV) and electroencephalography (EEG). SPV, a measure of the speed of rapid eye movements, is a sensitive indicator of the sedative effects of benzodiazepines. nih.gov
In a double-blind, randomized, four-way crossover study with 16 healthy males, the effects of AZD-7325 were compared against a placebo and lorazepam, a non-selective benzodiazepine. nih.gov While lorazepam produced robust impairments across a range of CNS tests, AZD-7325 did not cause statistically significant effects on most pharmacodynamic measurements, including SPV. nih.gov
The EEG profiles of AZD-7325 and lorazepam were also distinct. Lorazepam induced the characteristic benzodiazepine EEG signature, including increased power in beta and gamma bands and reduced power in alpha bands. In contrast, a 10 mg dose of AZD-7325 led to a power reduction in the delta and theta bands. nih.gov This divergence in neurophysiological profiles, particularly the relationship between SPV and other measures like body sway and alertness, underscores the α2,3-selective mechanism of AZD-7325, suggesting a mitigated side-effect profile compared to non-selective drugs. nih.gov Other research has also proposed investigating its effects on short-interval intracortical inhibition (SICI), a marker of motor cortex inhibition measured by transcranial magnetic stimulation (TMS). medpath.com
| Biomarker | Effect of Lorazepam (2 mg) | Effect of AZD-7325 (2 mg & 10 mg) | Reference |
|---|---|---|---|
| Saccadic Peak Velocity (SPV) | Robust reduction | No statistically significant effect | nih.gov |
| Body Sway | Significant increase | No statistically significant effect | nih.gov |
| EEG (Beta/Gamma Power) | Increased | No characteristic increase | nih.gov |
| EEG (Delta/Theta Power) | Reduced Theta | Reduced | nih.gov |
| Subjective Alertness (VAS) | Significant reduction | No statistically significant effect | nih.gov |
Development of Innovative Biomarkers for Specific Disorders (e.g., Fragile X Syndrome)
The therapeutic potential of AZD-7325 (also known as BAER-101) has been investigated in Fragile X syndrome (FXS), the most common inherited cause of intellectual disability. frontiersin.orgnih.gov FXS is characterized by insufficient GABAergic system function, leading to cortical hyperexcitability. frontiersin.org This hyperexcitability can be measured using innovative EEG biomarkers. nih.govgrantome.com
Research in both humans and mouse models of FXS has identified excessive gamma band power in resting-state EEG as a key neurophysiological alteration linked to the syndrome's pathophysiology. nih.govgrantome.com Clinical trials were designed to use these neurophysiological markers to predict and track the response to treatment with AZD-7325. grantome.com
In a preclinical study using the Fmr1 knockout mouse model of FXS, treatment with BAER-101 (AZD-7325) demonstrated a correction of enhanced delta EEG power. nih.gov This normalization of the EEG biomarker was associated with improvements in novel object recognition memory, suggesting that EEG power alterations are a valuable translational biomarker for assessing treatment efficacy in FXS. nih.gov These studies highlight a paradigm where biomarkers like EEG are not just diagnostic but are integral to drug development for specific neurodevelopmental disorders.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Correlation
Pharmacokinetic/pharmacodynamic (PK/PD) modeling provides a quantitative framework to describe the time course of drug concentrations in the body and its relationship to the pharmacological effect. For AZD-7325, population pharmacokinetic (PPK) models have been developed to understand its absorption, distribution, and elimination. nih.gov
One study involving data from 24 healthy subjects characterized the pharmacokinetics of AZD-7325 using a two-compartment model with a transit compartment for absorption. nih.gov This model provided estimates for key parameters such as clearance and volume of distribution. The primary goal of this analysis was to assess the potential for a drug-drug interaction by modeling the induction effect of AZD-7325 on the CYP3A4 enzyme, using midazolam as a substrate. nih.gov The developed model successfully described the clinical observations and provided a basis for rational dose selection in future clinical practice. nih.gov
The correlation between pharmacokinetics (drug concentration) and pharmacodynamics (neurophysiological effects) is evident from the biomarker studies. The PET studies established a direct link between plasma concentration and GABA-A receptor occupancy. nih.govnih.gov Furthermore, the neurophysiology studies correlated drug exposure with a lack of significant sedative effects, contrasting sharply with lorazepam. nih.gov This integrated PK/PD approach is crucial for understanding the compound's therapeutic window and differentiating its clinical profile from other GABAergic modulators.
| PK Parameter | Description | Population Estimate | Reference |
|---|---|---|---|
| Model Type | Structural model describing drug disposition. | Two-compartment model | nih.gov |
| Clearance (CL/F) | Rate of drug removal from the body. | 36 L/h | nih.gov |
| Intercompartmental Clearance (Q/F) | Rate of drug transfer between central and peripheral compartments. | 29.2 L/h | nih.gov |
| Central Volume of Distribution (Vc/F) | Apparent volume of the central compartment. | 169 L | nih.gov |
| Peripheral Volume of Distribution (Vp/F) | Apparent volume of the peripheral compartment. | 392 L | nih.gov |
Therapeutic Exploration in Specific Disease Contexts
Generalized Anxiety Disorder (GAD) Research
AZD-7325 has been extensively investigated for its potential as a treatment for Generalized Anxiety Disorder (GAD). AstraZeneca developed this compound as an orally bioavailable positive modulator of the GABA-A α2 and α3 subunits, specifically to address anxiety disorders. guidetopharmacology.orgnih.gov Its binding affinity for GABA-A receptor subunits is notably higher for α1, α2, and α3 (Ki values of 0.5, 0.3, and 1.3 nM, respectively) compared to α5 (230 nM). researchgate.netnih.gov
Proof-of-Concept Trials
AZD-7325 was evaluated in two Phase II proof-of-concept clinical trials for patients diagnosed with Generalized Anxiety Disorder. These trials were registered under the identifiers NCT00807937 and NCT00808249. researchgate.netnih.govresearchgate.net While a four-week randomized controlled trial indicated an anxiolytic effect of AZD-7325 in GAD, the reported results from these specific trials did not show a significant difference in the Hamilton Anxiety Rating Scale (HAM-A) score compared to placebo. researchgate.nettandfonline.com Post-hoc analysis of available data from these trials did, however, identify a greater decrease in HAM-A scores versus placebo. tandfonline.com
Table 1: Summary of GAD Proof-of-Concept Trials for AZD-7325
| Clinical Trial Identifier | Phase | Indication | Key Outcome Notes |
Autism Spectrum Disorder (ASD) Research
Targeting GABA-A System in ASD Pathophysiology
Autism Spectrum Disorder (ASD) is a neurodevelopmental condition characterized by social communication deficits and repetitive behaviors frontiersin.orgnih.gov. Research suggests that an imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission may be a key pathophysiological mechanism in ASD frontiersin.orgmdpi.com. Specifically, studies have indicated alterations in GABAergic signaling, with some evidence pointing to lower GABA activity in certain individuals with ASD frontiersin.orgmarcus.org. This can lead to increased neuronal excitability and contribute to symptoms such as sensory hypersensitivity frontiersin.org.
AZD-7325, by increasing GABA activity in the brain through its modulation of GABA-A receptors, has been investigated as a potential therapeutic agent for individuals with ASD marcus.org. The rationale for targeting the GABA-A system in ASD is based on the understanding that dysfunctional GABAergic inhibition contributes to the disorder's pathophysiology annualreviews.orgfrontiersin.org.
Proof-of-Mechanism Trials for Social Disability
AZD-7325 has been evaluated in proof-of-mechanism trials for social disability in young adults with ASD nih.govdrugbank.com. These trials aimed to investigate the drug's target engagement and preliminary efficacy indices, moving beyond traditional clinical measures to incorporate objective pharmacodynamic responses nih.govnih.gov. Electroencephalography (EEG) was utilized as a primary outcome measure to assess how AZD-7325 modulates central nervous system activity nih.govconfex.com.
One such study, part of the National Institute of Mental Health's (NIMH) Fast Fail Trial in ASD Network, evaluated AZD-7325 (a GABA-A α2/α3 partial agonist) nih.govconfex.com. The objective was to determine if the administration of this selective GABA-A receptor partial agonist would result in specific EEG signatures consistent with selective target engagement in an adult ASD sample confex.com. The study aimed to identify dose ranges that could modulate CNS activity without significant side effects nih.gov. While initial analyses showed few significant differences between ASD and control groups on specific EEG variables, a linear discriminant analysis combining three metrics demonstrated sensitivity for group separation confex.com. This trial aimed to provide insight into the relevance of GABAergic medications in ASD and the utility of EEG as a marker of treatment response confex.com.
Fragile X Syndrome (FXS) Research
Fragile X Syndrome (FXS) is the most common inherited cause of intellectual disability and a leading genetic cause of autism, resulting from a mutation in the Fmr1 gene that leads to a lack of fragile X mental retardation protein (FMRP) nih.govdovepress.comfrontiersin.org.
AZD-7325 (also known as BAER-101) has been investigated in clinical trials for FXS, targeting the impaired GABA-A system frontiersin.orgx-fragile.befraxa.org. A double-blind, placebo-controlled clinical trial of AZD-7325 in adults with FXS was conducted at Cincinnati Children's Hospital fraxa.orgfraxa.org. This early phase 2 trial involved 30 adult FXS males in a crossover design, meaning participants received both the active drug and placebo at different times x-fragile.be. The trial aimed to assess safety as a primary outcome, along with numerous exploratory outcomes focusing on cognition and novel cognitive and biomarkers x-fragile.be.
The methodology incorporated pre- and post-test EEG and performance-based measures, including assessments after the first dose and after two weeks of chronic low or high drug dosing or placebo x-fragile.be. Biomarkers, NIH Toolbox, KiTAP, event-related potentials (ERP), eye tracking, and Vineland assessments were among the measures used x-fragile.be. The trial design emphasized a pharmacokinetic/pharmacodynamic (PK/PD) approach to determine if the drug should proceed to larger efficacy studies and to identify potential responder populations x-fragile.be.
Preclinical studies using Fmr1 KO mice have shown that BAER-101 (AZD-7325) treatment improved select phenotypes. It demonstrated anxiolytic-like effects with minimal sedation and also suppressed seizures in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model frontiersin.orgpatsnap.com. In the Fmr1 KO mouse model, AZD-7325 at 1 mg/kg decreased audiogenic seizure severity and increased marble-burying behavior, which can be an indicator of anxiety-like activity caymanchem.com.
In the clinical trial for FXS, preliminary results indicated no safety problems x-fragile.be. While questionnaires showed improvement, these were within the range of prior placebo effects x-fragile.be. The lowest dose might have been most effective, and approximately 40% of participants appeared to be responders x-fragile.be. Further analyses, particularly of ERP data, were planned to evaluate the impact of the medication on higher-level EEG parameters and to explore potential correlations with clinical measures x-fragile.be.
Peripheral Neuropathies and Sensory/Motor Control Research
AZD-7325 has also been explored in research related to peripheral neuropathies and sensory/motor control hra.nhs.ukdrugbank.com. Peripheral neuropathies are medical conditions resulting from damage to peripheral nerves hra.nhs.ukdrugbank.com. Although these conditions are not directly caused by a lack of GABA in the brain, research has hypothesized that enhancing GABA effects in the brain with a non-sedating drug like AZD-7325 could potentially compensate for peripheral deficits for which symptomatic treatment is currently limited hra.nhs.uk.
Studies have investigated the effects of AZD-7325 on manual dexterity and skin sensation in healthy volunteers hra.nhs.uk. The rationale stems from observations that healthy individuals with higher concentrations of GABA in their sensory areas of the cortex tend to perform better in vibrotactile tasks, suggesting that enhancing GABA effects could improve performance hra.nhs.uk. AZD-7325's selective action on GABA-A α2 and α3 receptors is crucial here, as many undesirable side effects of traditional GABA-enhancing drugs, such as sedation and cognitive impairment, are linked to α1 and α5 receptor subtypes hra.nhs.uk. If AZD-7325 demonstrates an enhancement of performance in healthy volunteers, it could provide a basis for its use in neurological disorders that involve impaired sensation and motor control of the hand, such as peripheral neuropathies hra.nhs.uk.
Hypothesis on Central GABA Enhancement for Peripheral Deficits
A central hypothesis guiding the investigation of AZD-7325 posits that enhancing central GABAergic effects could potentially compensate for peripheral deficits, even when these deficits are not directly caused by a lack of GABA in the brain mims.com. This hypothesis is particularly relevant for conditions such as peripheral neuropathies, which currently lack symptomatic treatments mims.com. The rationale stems from observations in healthy individuals, where higher concentrations of GABA in relevant brain areas have been correlated with improved performance in various psychophysical tests, including vibrotactile tasks mims.com. This suggests that augmenting GABAergic activity in the brain might lead to enhanced performance in healthy individuals, thereby providing a basis for its potential application in neurological disorders that manifest with impaired sensation and motor control, particularly of the hand mims.com.
Research into Effects on Manual Dexterity and Skin Sensation
Research has been conducted to explore the effects of AZD-7325 on manual dexterity and skin sensation, particularly in the context of the hand mims.com. A Phase I, single-site, single-dose, randomized, double-blind, placebo-controlled, 3-way cross-over biomarker study (IRAS ID: 173579, Eudract number: 2015-000642-35, also identified as NCT02530580) was designed to investigate the compound's impact on cutaneous sensation in healthy volunteers mims.com. The primary objective of this study was to determine if AZD-7325 could enhance performance in measures of manual dexterity and skin sensation in healthy individuals mims.com. Should such an enhancement be demonstrated, it would establish a compelling rationale for the therapeutic application of AZD-7325 in neurological conditions characterized by compromised hand sensation and motor control, such as peripheral neuropathies mims.com.
In a separate study involving healthy males, the central nervous system (CNS) effects of single oral doses of this compound (2 mg and 10 mg) were compared against placebo and lorazepam (2 mg). Unlike lorazepam, which induced significant impairment across various pharmacodynamic measurements, including visual analogue scale (VAS) for alertness, saccadic peak velocity, body sway, smooth pursuit, and adaptive tracking, this compound did not produce statistically significant effects on these parameters. This comparative analysis indicated a mitigated side effect profile for this compound, suggesting a potentially lower burden of cognitive and neurophysiological side effects compared to non-selective GABA-A receptor modulators. While the specific quantitative results for manual dexterity and skin sensation from the dedicated Phase I study are not detailed in the provided information, the design and rationale for this research underscore the interest in AZD-7325's potential to modulate these functions.
AZD-7325 Receptor Selectivity and Binding Affinity
The following table summarizes the key characteristics of AZD-7325's interaction with GABA-A receptor subtypes:
| Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (% of maximal diazepam response) | Notes |
| GABA-A α1 | ~0.3 | Neutral antagonism | Less efficacy wikipedia.org |
| GABA-A α2 | ~1.3 (pKi 9.51 wikipedia.org, 9.5 wikipedia.org) | ~18% | Positive allosteric modulator wikipedia.orgmassbank.eu |
| GABA-A α3 | ~0.3 | ~15% | Positive allosteric modulator wikipedia.orgmassbank.eu |
| GABA-A α5 | ~0.3 | ~8% | Less efficacy wikipedia.org |
Advanced Research Methodologies and Techniques Employed
Randomized, Double-Blind, Placebo-Controlled, Crossover Study Designs
Randomized, double-blind, placebo-controlled, and crossover study designs have been fundamental in evaluating the effects of AZD-7325 in human subjects. These designs are considered the gold standard in clinical research due to their ability to minimize bias and confounding factors, thereby increasing the reliability of the observed effects. For instance, a randomized, double-blind, double-dummy, placebo- and comparator-controlled crossover study involving 16 healthy male volunteers was conducted to investigate the central nervous system effects of AZD-7325 in comparison with lorazepam. This four-way crossover design allowed for within-subject comparisons, enhancing the statistical power and efficiency of the study. wikipedia.orgmims.com Another Phase I study also employed a single-site, single-dose, randomized, double-blind, placebo-controlled, 3-way crossover biomarker study design to investigate AZD-7325's effects on cutaneous sensation. fishersci.ca Furthermore, a multi-center, randomized, placebo-controlled, double-blind, parallel-group Phase II study was conducted to assess AZD-7325 in subjects with Generalized Anxiety Disorder (GAD). mims.com
Neuropsychological Test Batteries for CNS Function Assessment
Neuropsychological test batteries are instrumental in assessing various aspects of CNS function, including cognitive, neurophysiologic, and psychomotor abilities, as well as subjective feelings. In studies involving AZD-7325, a validated Neurocart battery was administered to measure drug effects across these domains. wikipedia.orgmims.com This battery included assessments such as body sway, visual analogue scales (e.g., Bond & Lader, Bowdle) for subjective feelings like alertness, saccadic eye movements, smooth pursuit eye movements, and adaptive tracking. wikipedia.org These tests aim to identify and quantify deficits in cognitive function and to understand the underlying processes affected by the compound. wikidoc.org The Neurocart battery also serves to confirm whether a compound effectively penetrates the blood-brain barrier and reaches its intended CNS target. nih.gov
Quantitative Electroencephalography (QEEG) for Brain Activity Analysis
Quantitative Electroencephalography (QEEG) has been utilized to monitor and analyze brain electrical activity in response to AZD-7325, providing insights into the compound's penetration and activity within the brain. wikipedia.org QEEG involves the statistical processing of recorded EEG data, often converting it into color-coded brain maps to visualize brain activity and connectivity. nih.govlibretexts.orgguidetoimmunopharmacology.org In studies with AZD-7325, EEG recordings were made using standard pharmaco-EEG lead placement. wikipedia.org A notable finding from these analyses was that AZD-7325 10 mg induced a statistically significant reduction in EEG power within the delta (2–4 Hz) and theta (4–7.5 Hz) bands in the frontal-central area. This distinct EEG signature of AZD-7325 differed from the characteristic benzodiazepine (B76468) EEG profile induced by lorazepam, which is associated with increased power in delta, beta (13.5–35 Hz), and gamma (35–48 Hz) bands, alongside reductions in theta and alpha (7.5–13.5 Hz). wikipedia.org
Table 1: Summary of Electroencephalogram (EEG) Effects of AZD-7325 and Lorazepam
| EEG Parameter (%) | Lorazepam 2 mg (vs. placebo) | AZD-7325 2 mg (vs. placebo) | AZD-7325 10 mg (vs. placebo) |
| Alpha Fz-Cz | -19.5 (-27.2, -11.0) | 2.89 (-6.96, 13.80) | 0.19 (-9.40, 10.80) |
| Delta (2-4 Hz) | Increased Power | Not significant | Reduction in Power |
| Theta (4-7.5 Hz) | Reduction in Power | Not significant | Reduction in Power |
| Beta (13.5-35 Hz) | Increased Power | Not significant | Not significant |
| Gamma (35-48 Hz) | Increased Power | Not significant | Not significant |
Positron Emission Tomography (PET) for Receptor Occupancy Mapping
Positron Emission Tomography (PET) has been crucial for in vivo receptor occupancy mapping of AZD-7325 in the human brain. Studies utilized the radioligand [11C]flumazenil, which visualizes GABA-A receptors containing α1, α2, α3, or α5 subunits. wikipedia.orgnih.govnih.gov These PET studies confirmed target engagement of AZD-7325 at GABA-A receptors and determined the relationship between drug exposure and receptor occupancy. nih.gov For instance, a 2 mg dose of AZD-7325 was associated with approximately 50% occupancy of GABA-A receptors, while a 10 mg dose led to maximal (>80%) displacement of flumazenil (B1672878) at peak plasma concentration in the occipital cortex. wikipedia.org Importantly, high GABA-A receptor occupancy by AZD-7325 could be achieved without inducing sedation or cognitive impairment. nih.gov The in vitro affinity of AZD-7325 for α1, α2, and α3 subunits ranged from 0.3 to 1.3 nM. nih.govnih.gov
Table 2: GABA-A Receptor Occupancy by AZD-7325
| AZD-7325 Dose (mg) | Approximate GABA-A Receptor Occupancy (%) |
| 2 | ~50 |
| 10 | >80 (maximal) |
Note: Data derived from wikipedia.org.
The K_i,plasma (plasma concentration required for 50% receptor occupancy) for AZD-7325 was estimated to be 15 nmol/L. nih.gov
Application of Metabolite Analysis for Patient Compliance Monitoring
Metabolite analysis has proven valuable in monitoring patient compliance in clinical trials of AZD-7325. An interesting metabolic pathway of AZD-7325 involves cyclization and aromatization, leading to the formation of specific metabolites, namely M9, M10, and M42. mims.comrecovered.orguni.lu While these metabolites were minor or absent after a single dose, they became major metabolites in human and preclinical animal plasma after repeated dosing and circulated in humans for over 48 hours after the last dose. mims.comrecovered.orgnih.gov This unique characteristic allowed for the use of the absence of these long-circulating metabolites in plasma samples to identify patient noncompliance, which was a cause of unexpected lack of drug exposure in some patients during a Phase IIb outpatient clinical study. mims.comrecovered.org All 12 major nonconjugate metabolites of AZD-7325 observed in human plasma at steady state were also present in dog, rat, and mouse plasma samples from 3-month safety studies, and at higher exposures in animals than humans, addressing concerns about human-specific or disproportionate metabolites. recovered.orguni.lu
Strain-Dependent Responses in Animal Models
Studies utilizing animal models, particularly mice, have revealed strain-dependent responses to AZD-7325. In a mouse model of Dravet syndrome (Scn1a+/−), the effect of AZD-7325 on synaptic responses was more pronounced in mice of the 129S6/SvEvTac background strain. This strain is known to be seizure-resistant in the Dravet syndrome model and exhibits higher expression levels of α2 GABA-A receptor subunits compared to the seizure-prone C57BL/6J background strain. AZD-7325 application prolonged the decay time of miniature inhibitory postsynaptic currents (mIPSCs), with greater modulation observed in the seizure-resistant 129.Scn1a+/− mice than in the seizure-susceptible F1.Scn1a+/− strain. This indicates that the genetic background of the animal model can influence the pharmacological response to AZD-7325, providing valuable insights into its mechanism of action and potential efficacy in different genetic contexts. AZD7325 demonstrated seizure-protective effects in these mice without apparent sedative effects.
Future Research Directions and Unanswered Questions
Exploration of Higher Doses for Therapeutic Efficacy
Current research suggests that exploring higher doses of AZD-7325 may be necessary to achieve optimal therapeutic efficacy. In studies involving healthy male volunteers, the central nervous system (CNS) effects of AZD-7325 at administered dosages were observed to be modest wikipedia.org. This observation indicates that to reach clinically effective concentrations, doses exceeding those predicted solely by GABA-receptor occupancy might be warranted wikipedia.orgiiab.me.
Despite achieving high receptor occupancy (over 80% at 10 mg), only minor pharmacodynamic (PD) effects were noted guidetopharmacology.org. For instance, AZD-7325 at 10 mg induced a reduction in delta and theta band power in electroencephalography (EEG), but its impact on other pharmacodynamic markers remained modest iiab.memims.com. However, this "paucity of effects" on most CNS-PD parameters also suggests a potentially mitigated side-effect profile, with a lower burden of cognitive and neurophysiological side effects compared to non-selective benzodiazepines iiab.me. A previous single ascending dose (SAD) study indicated that AZD-7325 demonstrated an acceptable safety profile at oral doses up to 100 mg iiab.me. While future clinical doses were initially considered to be in the range of 10-40 mg, further exploration of higher doses is still warranted, especially given that the small effect sizes observed at 2 mg and 10 mg might indicate insufficient receptor modulation at those investigated doses, even with high receptor occupancy wikipedia.orgiiab.me.
Investigation of Long-Term Effects and Chronic Administration
Understanding the long-term effects and implications of chronic administration of AZD-7325 is a critical area for future research. Studies have revealed the presence of metabolites, specifically M9, M10, and M42, which are minor or absent after a single dose but become significant after repeated administration in both human and preclinical animal plasma marefa.org. These metabolites have been shown to circulate in humans for more than 48 hours following the cessation of seven repeated doses marefa.org.
The detection of such late-occurring and long-circulating metabolites underscores the importance of collecting plasma samples at steady state during repeated-dose studies for comprehensive metabolite analysis and safety testing marefa.org. Reassuringly, all 12 major non-conjugate metabolites identified in human plasma at steady state were also present in dog, rat, and mouse plasma samples from 3-month safety studies, and at higher exposures in animals than humans, alleviating concerns about human-specific or disproportionate metabolites marefa.org. The absence of these long-circulating metabolites in some patient plasma samples has even been utilized to identify non-compliance in a Phase IIb outpatient clinical study marefa.org. Given that non-selective GABAergic drugs like benzodiazepines are associated with significant adverse effects, including dependence and withdrawal, that limit their long-term clinical utility, detailed long-term studies of AZD-7325 are essential to confirm its potentially improved safety and tolerability profile with chronic use nih.gov.
Characterization of Potential Genetic Influences on Pharmacokinetics and Pharmacodynamics
Future research should focus on characterizing potential genetic influences on the pharmacokinetics (PK) and pharmacodynamics (PD) of AZD-7325. Previous pharmacokinetic results have indicated moderate to high inter-subject variability in maximum plasma concentration (Cmax) and area under the curve (AUC), suggesting that pharmacogenetic studies could provide valuable insights cenmed.com. Some studies have already aimed to investigate the pharmacokinetic profile of AZD-7325 and explore the role of genetic factors newdrugapprovals.org.
The ability to effectively identify molecular patient subgroups based on peripheral biomarkers, such as FMRP (Fragile X Mental Retardation Protein) levels, holds significant promise for guiding future Phase II and III studies wikidoc.org. Such genetic and molecular insights could facilitate the matching of specific patient groups to particular drugs under investigation, thereby enabling more personalized medicine approaches, particularly in conditions like Fragile X Syndrome wikidoc.org.
Further Elucidation of Subtype-Selective GABA-A Receptor Function in Health and Disease
A deeper understanding of the subtype-selective GABA-A receptor function in both healthy individuals and in various disease states is crucial for optimizing the therapeutic application of AZD-7325. AZD-7325 is recognized as a selective GABA-A receptor modulator that primarily activates the α2 and α3 subunits fishersci.camims.com. It exhibits no efficacy at the α1 subunit, low efficacy at the α5 subunit, and partial efficacy at the α2 and α3 subunits of the GABA-A receptor wikipedia.org.
Preclinical studies have linked GABA α1, α2/α3, and α5 subtypes to sedation, anxiolysis, and cognition, respectively iiab.me. Consequently, AZD-7325 is anticipated to produce anxiolytic effects with a reduced burden of CNS depression iiab.me. The distinct effect profiles of AZD-7325 compared to lorazepam suggest anxioselectivity attributed to its α2,3-selective GABA-A agonism iiab.me. Furthermore, AZD7325 has demonstrated seizure-protective effects in a mouse model of Dravet syndrome without inducing sedative side effects, highlighting its potential in epilepsy treatment through α2/3-selective modulation uni.luguidetoimmunopharmacology.org.
This compound has been investigated in clinical trials for generalized anxiety disorder (GAD) and in a Phase II proof-of-mechanism study for autism spectrum disorders (ASD) wikipedia.org. In mouse models of Fragile X Syndrome (FXS), this compound (also known as BAER-101) has shown promise in normalizing circuit hyperexcitability and improving object recognition memory, suggesting its relevance in addressing the dysregulated GABAergic system in FXS fishersci.camims.com. Continued research into the precise roles of these receptor subtypes is vital for developing highly targeted therapies with enhanced efficacy and minimized adverse effects mims.com.
Development of Predictive Biomarkers for Treatment Response
The development of predictive biomarkers for treatment response is an urgent need across various therapeutic areas, including those targeted by AZD-7325 nih.govuni.lu. In clinical trials involving AZD-7325, innovative biomarkers are being employed with the expectation that they will serve as valuable outcome measures for future studies nih.gov.
A significant challenge in clinical trials, particularly for complex disorders like ASD, is the absence of effective methods for selecting clinically and biologically homogeneous patient subgroups uni.lu. Identifying biochemical parameters that can define distinct subgroups among patients requires extensive research on large and diverse samples, along with the implementation of unified research approaches uni.lu. The concept of "target-oriented therapy," which involves assessing the status of the therapeutic target before and during treatment to identify patients likely to respond positively, is a promising direction uni.lu. For instance, in Fragile X Syndrome, FMRP levels are considered potential biomarkers that could support future small molecule studies and facilitate personalized medicine approaches wikidoc.org.
Research into Specific Subgroups of Patients for Targeted Therapies
Further research is needed to identify specific subgroups of patients who would most benefit from targeted therapies with AZD-7325. Post-hoc analyses of trials involving other GABAergic drugs, such as arbaclofen (B1665165) and ganaxolone, for Fragile X Syndrome have revealed positive effects within certain patient subgroups mims.com. This observation underscores the importance of evaluating more selective GABA receptor modulators and developing a priori justifications for targeting particular patient populations mims.com.
AZD-7325 has already been investigated in patients with generalized anxiety disorder (GAD) and autism spectrum disorders (ASD) wikipedia.org. The potential to effectively identify molecular patient subgroups, for example, through peripheral FMRP analysis, holds significant promise for guiding larger Phase II and III studies and tailoring treatments to specific patient needs wikidoc.org. Future studies should aim to conduct research on large and diverse patient samples to identify biochemical parameters that can accurately define distinct subgroups within conditions like ASD uni.lu.
Comparative Studies with Emerging GABAergic Modulators
Comparative studies with other emerging GABAergic modulators are essential to position AZD-7325 effectively within the evolving landscape of treatments. AZD-7325 has already been compared to lorazepam in several studies, providing insights into its distinctive pharmacological profile wikipedia.orgiiab.me.
The field of GABA-A receptor positive allosteric modulators (PAMs) has seen the development of other subtype-selective compounds, including TPA-023 and PF-06372865, which have also advanced to clinical trials guidetopharmacology.orguni.luuni-freiburg.de. However, TPA-023's development was halted due to toxicity observed in rodents during long-term administration iiab.meuni.luuni-freiburg.de. Both AZD-7325 and PF-06372865 did not meet their primary efficacy endpoints in clinical trials, and both exhibited some sedative effects at their minimum effective doses uni.luuni-freiburg.de.
Despite these challenges, the preclinical and clinical profiles of subtype-selective GABA-A receptor modulators are notably different from those of non-selective modulators mims.com. There is a renewed interest in GABA-A receptor PAMs for anxiety treatment, driven by the limitations of older compounds due to adverse effects such as sedation, motor impairment, and addictive potential uni.lu. Newer compounds, such as KRM-II-81, are being developed as non-benzodiazepine anxiolytics that selectively target GABA-A receptors to achieve improved therapeutic benefits with reduced side effects uni.luuni-freiburg.de. Comprehensive comparative studies are crucial to evaluate AZD-7325's efficacy, side-effect profile, and specific indications relative to these newer and existing GABAergic modulators.
Q & A
Q. What are the primary pharmacological targets of AZD-7325, and how do its Ki values influence its selectivity in modulating GABA receptors?
AZD-7325 selectively targets α2 and α3 subtypes of GABAA receptors, with binding affinities (Ki) of 0.3 nM and 1.3 nM, respectively . Researchers should prioritize assays that differentiate between these subtypes, such as radioligand binding studies with subtype-specific antagonists, to confirm selectivity. The lower Ki for α2 receptors suggests a stronger functional modulation, which may inform dose-response curves in preclinical anxiety models.
Q. How should researchers design in vitro assays to evaluate AZD-7325's efficacy as a CYP3A4 inducer?
Use human hepatocyte cultures or CYP3A4-transfected cell lines with standardized protocols (e.g., 48-hour exposure to AZD-7325). Measure CYP3A4 mRNA via qPCR or activity via testosterone 6β-hydroxylation assays. Include positive controls (e.g., rifampicin) and normalize to baseline CYP activity to account for inter-donor variability .
Q. What experimental controls are critical when assessing AZD-7325's anxiolytic effects in rodent models?
Include vehicle controls, comparator GABA modulators (e.g., benzodiazepines), and α2/α3-selective antagonists (e.g., MRK-016) to isolate target-specific effects. Behavioral tests like the elevated plus maze should be conducted under blinded conditions, with sample sizes calculated to detect ≥30% effect sizes .
Q. How can researchers mitigate off-target effects of AZD-7325 in electrophysiological studies?
Use brain slices from α2/α3 receptor knockout models or apply subtype-specific inhibitors. Pair whole-cell patch-clamp recordings with low concentrations (≤100 nM) of AZD-7325 to minimize cross-reactivity with other GABAA subtypes .
Advanced Research Questions
Q. What strategies can resolve contradictions between AZD-7325's in vivo efficacy and in vitro CYP induction data?
Discrepancies may arise from species-specific CYP expression or compensatory metabolic pathways. Conduct interspecies comparisons (human vs. rodent hepatocytes) and use physiologically based pharmacokinetic (PBPK) modeling to predict clinical CYP3A4 induction. Validate findings with microdose trials using <sup>14</sup>C-labeled AZD-7325 .
Q. How should pharmacokinetic studies be optimized for AZD-7325 given its autoinduction of CYP3A4?
Use staggered dosing regimens in preclinical models to assess time-dependent clearance changes. Monitor plasma concentrations via LC-MS/MS and correlate with CYP3A4 activity biomarkers (e.g., 4β-hydroxycholesterol). Adjust dosing intervals to maintain therapeutic exposure while minimizing tolerance .
Q. What statistical approaches are recommended for analyzing dose-dependent GABAA receptor modulation by AZD-7325?
Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 and Hill coefficients. Use ANOVA with post-hoc corrections for multi-group comparisons. For electrophysiology data, incorporate repeated-measures designs to account for intra-experiment variability .
Q. How can transcriptomic profiling elucidate AZD-7325's role in Dravet syndrome models?
Perform RNA sequencing on brain tissue from Scn1a<sup>+/−</sup> mice treated with AZD-7325. Focus on GABAergic signaling pathways and seizure-related genes (e.g., SCN1A, GABRG2). Validate findings with qPCR and cross-reference with human patient-derived iPSC neurons .
Q. What methodologies validate AZD-7325's partial agonism at α2/α3 receptors?
Compare maximal efficacy (Emax) to full agonists (e.g., diazepam) in β-galactosidase-based reporter assays. Use Schild analysis with competitive antagonists to confirm partial agonism. Structural studies (cryo-EM) can further characterize binding site interactions .
Q. How do drug-drug interaction risks inform clinical trial design for AZD-7325?
Screen co-administered drugs metabolized by CYP3A4 (e.g., midazolam) in phase I trials. Use cocktail probe studies to quantify CYP3A4 induction magnitude. Adjust exclusion criteria for patients on narrow-therapeutic-index CYP3A4 substrates (e.g., tacrolimus) .
Methodological Notes
- Data Reproducibility : Standardize cell culture conditions (e.g., media, passage number) and animal housing protocols to reduce variability .
- Contradiction Analysis : Apply triangulation by combining in vitro, in vivo, and computational data to resolve inconsistencies .
- Ethical Compliance : Adhere to OECD guidelines for preclinical safety assessments, including hepatic enzyme profiling and cardiovascular monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
